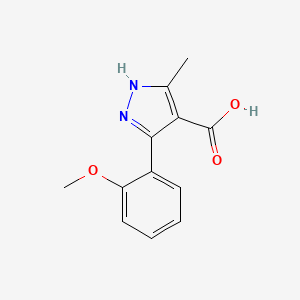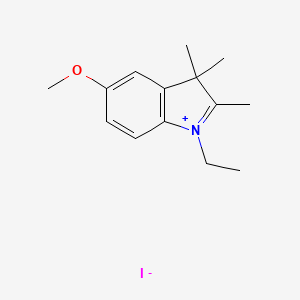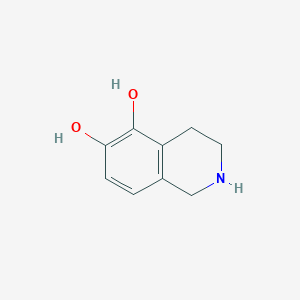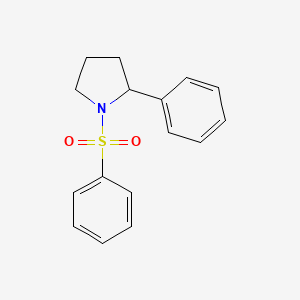
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide is a chemical compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide typically involves the bromination of 3-methylpyridine followed by acetylation. The reaction conditions often include the use of bromine and acetic acid as reagents. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same .
Análisis De Reacciones Químicas
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved depend on the specific application and the biological context in which it is used .
Comparación Con Compuestos Similares
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide can be compared with other similar compounds such as:
- 2-Bromoacetylpyridine hydrobromide
- 3-Bromoacetylpyridine hydrobromide
- 2-Bromomethylpyridine hydrobromide
These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C8H9Br2NO |
|---|---|
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
2-bromo-1-(3-methylpyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-3-2-4-10-8(6)7(11)5-9;/h2-4H,5H2,1H3;1H |
Clave InChI |
MYZLWODKPRTYPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C(=O)CBr.Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)


